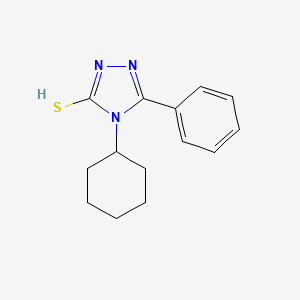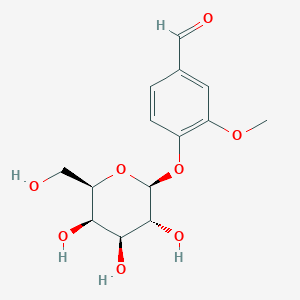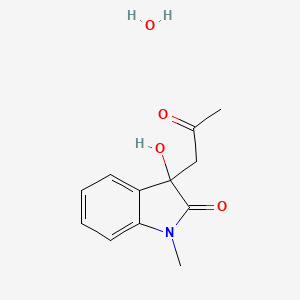
2,4,5,6-Tetrachloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrachloropyridine-3-carboxamide is a chlorinated heterocyclic compound It is a derivative of pyridine, where four chlorine atoms are substituted at the 2, 4, 5, and 6 positions, and a carboxamide group is attached at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachloropyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available pyridine
化学反応の分析
Types of Reactions: 2,4,5,6-Tetrachloropyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
科学的研究の応用
2,4,5,6-Tetrachloropyridine-3-carboxamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carboxamide involves its interaction with specific molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to its bioactive effects. The exact molecular pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.
2,3,5,6-Tetrachloropyridine: Similar structure but with different substitution pattern.
Dichloroanilines: Compounds with two chlorine atoms on an aniline ring, used in similar applications.
Uniqueness: 2,4,5,6-Tetrachloropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
IUPAC Name |
2,4,5,6-tetrachloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4N2O/c7-2-1(6(11)13)4(9)12-5(10)3(2)8/h(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPRIROVCQLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)

![3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7759692.png)






![2-(4-(Dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium iodide](/img/structure/B7759748.png)

![sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate](/img/structure/B7759753.png)
![2-[(2-methoxy-4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7759760.png)
